molecular formula C14H19BrN2O3 B4387830 5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide

5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide

Cat. No.: B4387830
M. Wt: 343.22 g/mol
InChI Key: JDKRCJFKAOOUQW-UHFFFAOYSA-N
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Description

5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide is a chemical compound with the molecular formula C12H16BrNO2. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a methylamino group, and a furan ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The formation of the amide bond involves the reaction of the furan derivative with an appropriate amine, such as cyclohexylmethylamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to reduce the furan ring to a tetrahydrofuran ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives or dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 5-bromo-2-chlorobenzamide: Similar in structure but with a chlorobenzamide group instead of a furan ring.

    2-Bromo-N-cyclohexyl-5-fluorobenzamide: Contains a fluorobenzamide group instead of a furan ring.

Uniqueness

5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds with benzamide or other aromatic rings. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-17(10-5-3-2-4-6-10)13(18)9-16-14(19)11-7-8-12(15)20-11/h7-8,10H,2-6,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRCJFKAOOUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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